(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol
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Overview
Description
(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a chemical compound that features a pyridine ring substituted with chlorine and fluorine atoms, and an ethanol moiety with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the ethanol moiety, typically through a reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding a different set of products.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-chloro-5-fluoropyridine-3-carboxylic acid, while reduction can produce 2-chloro-5-fluoropyridine.
Scientific Research Applications
(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol.
2-Fluoroethanol: Another building block used in the synthesis of the compound.
5-Fluoropyridine: A related compound with similar structural features.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLVOILUAAHCSH-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CF)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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